molecular formula C19H26N2O5 B2497411 tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate CAS No. 1241231-81-1

tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate

Cat. No.: B2497411
CAS No.: 1241231-81-1
M. Wt: 362.426
InChI Key: DMDXWNQGHKUAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate: . This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a piperidine ring, and a dihydrobenzo[b][1,4]dioxine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate . The reaction conditions may include the use of strong bases or acids, and the reactions are often carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products may have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents and functional groups.

  • Dihydrobenzo[b][1,4]dioxine derivatives: : These compounds have similar ring structures but may differ in their substituents and overall molecular architecture.

The uniqueness of This compound

Properties

IUPAC Name

tert-butyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)21-10-8-13(9-11-21)20-17(22)16-12-24-14-6-4-5-7-15(14)25-16/h4-7,13,16H,8-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDXWNQGHKUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.